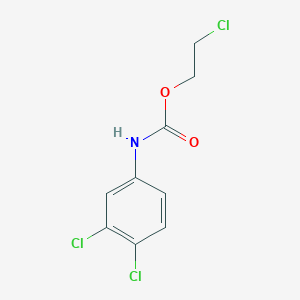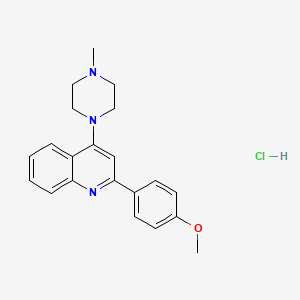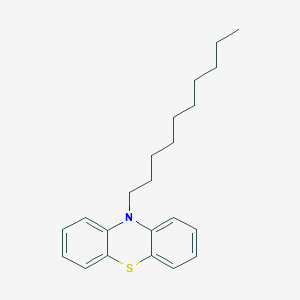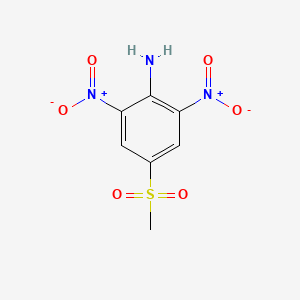
2-Chloroethyl 3,4-dichlorophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 3,4-dichlorophenylcarbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.5243 g/mol . It is known for its unique structure, which includes a carbamate group attached to a 3,4-dichlorophenyl ring and a 2-chloroethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 3,4-dichlorophenylcarbamate typically involves the reaction of 3,4-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 3,4-dichlorophenylcarbamate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 3,4-dichlorophenylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline and 2-chloroethanol.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Major Products Formed
Nucleophilic substitution: Substituted carbamates or ureas.
Hydrolysis: 3,4-Dichloroaniline and 2-chloroethanol.
Oxidation: N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-Chloroethyl 3,4-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its ability to inhibit specific biological pathways in plants.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
2-Chloroethyl 3,4-dichlorophenylcarbamate can be compared with other similar compounds, such as:
2-Chloroethyl 4-chlorophenylcarbamate: Similar structure but with only one chlorine atom on the phenyl ring.
2-Chloroethyl 2,4-dichlorophenylcarbamate: Similar structure but with chlorine atoms at different positions on the phenyl ring.
2-Chloroethyl phenylcarbamate: Lacks chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
25217-34-9 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
2-chloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) |
Clé InChI |
COVIXHVKKNORKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)OCCCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)













